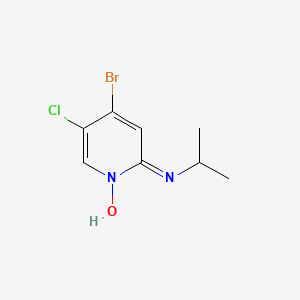

4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide

描述

Taxonomic Position in Heterocyclic Chemistry

4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide occupies a distinct position within the hierarchical classification of heterocyclic compounds, representing a highly substituted member of the pyridine N-oxide family. According to the fundamental principles of heterocyclic classification, this compound belongs to the broader category of nitrogen-containing heterocycles, specifically within the six-membered aromatic pyridine series. Heterocyclic compounds constitute more than half of all known chemical compounds, with nitrogen heterocycles representing a particularly significant subset that appears in 59 percent of United States Food and Drug Administration-approved pharmaceuticals.

The compound's classification extends beyond simple categorization as a pyridine derivative, as it incorporates the distinctive N-oxide functionality that fundamentally alters the electronic properties and reactivity profile of the parent pyridine ring. Pyridine N-oxides represent a specialized class within heterocyclic chemistry, characterized by the presence of a nitrogen-oxygen bond that introduces unique electronic and steric effects. The specific substitution pattern of this compound places it within the category of multiply substituted pyridine N-oxides, where the combination of halogen and amino substituents creates a complex electronic environment.

The taxonomic classification of this compound further encompasses its status as a halogenated heterocycle, incorporating both bromine and chlorine substituents that significantly influence its chemical behavior and potential synthetic utility. The presence of the isopropylamino group adds an additional layer of complexity, positioning the compound within the subcategory of amino-substituted pyridine N-oxides. This particular combination of functional groups represents a relatively uncommon structural motif in heterocyclic chemistry, highlighting the compound's potential significance in specialized synthetic applications.

Historical Development of Pyridine N-oxide Chemistry

The historical development of pyridine N-oxide chemistry traces its origins to the pioneering work of Jakob Meisenheimer, who first reported the synthesis of pyridine N-oxide using peroxybenzoic acid as the oxidizing agent. This foundational discovery established the conceptual framework for N-oxide formation through the oxidation of tertiary nitrogen atoms in aromatic heterocycles, setting the stage for decades of subsequent research and development in this specialized field.

The evolution of pyridine N-oxide chemistry has been marked by significant advances in synthetic methodology, particularly in the development of more efficient and selective oxidation protocols. Recent trends in pyridine N-oxide synthesis have encompassed a diverse array of approaches, including classical oxidation methods using peracids, the implementation of metalloorganic oxidizing agents, and innovative cycloaddition reactions. These methodological advances have expanded the scope of accessible pyridine N-oxide structures, enabling the preparation of increasingly complex and highly substituted derivatives such as this compound.

The development of specialized synthetic routes has been particularly crucial for accessing multiply substituted pyridine N-oxides, where traditional oxidation methods may encounter selectivity challenges or compatibility issues with sensitive functional groups. The synthesis of compounds like this compound represents the culmination of decades of methodological refinement, incorporating lessons learned from earlier synthetic studies and applying modern synthetic techniques to achieve precise control over substitution patterns and stereochemical outcomes.

Contemporary research in pyridine N-oxide chemistry has increasingly focused on the unique reactivity profiles of these compounds, particularly their utility as hydrogen atom transfer reagents in photochemical transformations. This emerging application has reinvigorated interest in pyridine N-oxide synthesis and has driven the development of new structural variants designed to optimize specific reactivity parameters. The historical trajectory of pyridine N-oxide chemistry thus reflects a continuous evolution from basic synthetic methodology to sophisticated applications in modern organic synthesis.

Nomenclature Systems and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds, incorporating multiple substituents and the characteristic N-oxide functionality. The compound's Chemical Abstracts Service registry number 869886-91-9 provides a unique identifier that distinguishes it from related structural isomers and ensures precise chemical communication within the scientific literature.

The systematic name reflects the specific substitution pattern on the pyridine ring, with the numbering system beginning from the nitrogen atom and proceeding around the aromatic ring to identify the positions of each substituent. The designation "1-oxide" indicates the presence of the N-oxide functionality, following the conventional practice of referring to the nitrogen atom as position 1 in pyridine nomenclature. The bromine substituent occupies position 4, the chlorine atom is located at position 5, and the isopropylamino group is positioned at carbon 2 of the pyridine ring.

The molecular formula C8H10BrClN2O provides essential compositional information, indicating the presence of eight carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 265.538 grams per mole reflects the combined contribution of all constituent atoms, with the heavy halogen atoms contributing significantly to the overall molecular mass. The Simplified Molecular Input Line Entry System representation CC(C)NC1=CC(Br)=C(Cl)C=[N+]1[O-] provides a linear encoding of the molecular structure that facilitates computational analysis and database searching.

Alternative naming conventions may refer to this compound using variations in the positional descriptors or functional group terminology, but the systematic name provides the most precise and unambiguous identification. The compound's classification as a pyridine 1-oxide derivative is fundamental to understanding its chemical properties and potential reactivity patterns, as the N-oxide functionality introduces distinctive electronic effects that differentiate it from the parent pyridine structure.

Academic Significance in Organoheterocyclic Research

This compound represents a compound of considerable academic significance within the field of organoheterocyclic research, primarily due to its complex substitution pattern and the unique combination of functional groups that it incorporates. The compound serves as an important model system for investigating the electronic and steric effects of multiple substituents on pyridine N-oxide reactivity, providing valuable insights into structure-activity relationships within this class of heterocyclic compounds.

The academic importance of this compound extends to its potential utility as a synthetic intermediate in the preparation of more complex heterocyclic structures. The presence of multiple reactive sites, including the N-oxide functionality, halogen substituents, and amino group, creates numerous possibilities for further chemical transformation and elaboration. Research investigations into the selective functionalization of such multiply substituted pyridine N-oxides contribute to the broader understanding of heterocyclic synthetic methodology and reaction selectivity.

Recent developments in pyridine N-oxide chemistry have highlighted their emerging role as hydrogen atom transfer reagents in photochemical transformations, positioning compounds like this compound as potentially valuable tools in modern synthetic organic chemistry. The tunability of pyridine N-oxides through structural modification makes them attractive targets for the development of specialized reagents with optimized reactivity profiles for specific synthetic applications.

The compound's significance in academic research is further enhanced by its relevance to medicinal chemistry and drug discovery efforts, as pyridine N-oxides have demonstrated utility as bioisosteric replacements for carbonyl groups in pharmaceutical applications. The specific substitution pattern of this compound may offer unique binding properties or pharmacological activities that warrant investigation in the context of drug development programs.

The ongoing research into pyridine N-oxide chemistry continues to reveal new applications and synthetic methodologies, ensuring that compounds like this compound will remain subjects of active academic investigation. The intersection of fundamental heterocyclic chemistry with practical synthetic applications positions this compound at the forefront of contemporary organoheterocyclic research, where structure-based design principles meet innovative synthetic strategies to create new chemical tools and methodologies.

属性

IUPAC Name |

4-bromo-5-chloro-1-hydroxy-N-propan-2-ylpyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2O/c1-5(2)11-8-3-6(9)7(10)4-12(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVFUBDKNONZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C(C(=CN1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursorsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-purity compounds .

化学反应分析

Types of Reactions

4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学研究应用

4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide is utilized in various scientific research fields, including:

作用机制

The mechanism of action of 4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Key Observations:

Substituent Diversity: The target compound contains three distinct substituents (Br, Cl, isopropylamino), offering multiple sites for chemical modification. In contrast, simpler analogs like 2-Bromopyridine (single Br substituent) lack this versatility .

N-Oxide Functionality: Both the target compound and Pyridine, 4-Nitro, 1-Oxide share an N-oxide group, which enhances solubility and influences electronic properties. However, the nitro group in the latter (4-Nitro, 1-Oxide) is a strong electron-withdrawing substituent, whereas the target compound combines halogen and amino groups for mixed electronic effects .

Pyrimidine vs. Pyridine: 5-Bromo-2-chloropyrimidin-4-amine (a pyrimidine derivative) differs in ring structure, featuring two nitrogen atoms.

生物活性

4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes bromine and chlorine substituents, contributing to its diverse biological effects. The molecular formula of this compound is C8H10BrClN2O, with a molecular weight of 265.53 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a modulator of enzyme activity, which can lead to various physiological effects. The compound's mechanism typically involves:

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound may bind to receptors, altering signaling pathways that regulate cellular responses.

Biological Activity Overview

Research has highlighted several important biological activities associated with this compound:

- Anti-inflammatory Properties : Studies have shown that derivatives of similar compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglia .

- Antimicrobial Activity : Compounds with similar halogenated structures have demonstrated antimicrobial properties, particularly against gram-negative bacteria like E. coli, suggesting potential applications in developing antibacterial agents .

- Neuroprotective Effects : Some studies indicate that related compounds may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases by reducing inflammation in the central nervous system .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related compound, revealing that it significantly inhibited lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells. The research indicated that the compound suppressed the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), leading to reduced expression of inflammatory cytokines .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of halogenated pyridine derivatives, noting that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) as low as 5 μM against E. coli . This suggests potential for developing new antibacterial therapies.

Data Table: Biological Activity Summary

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。